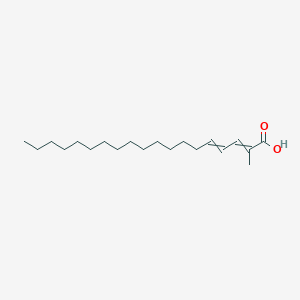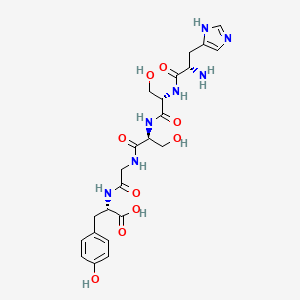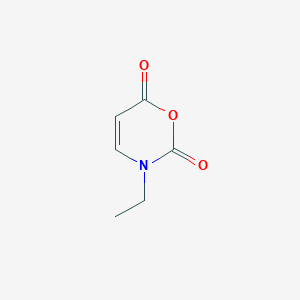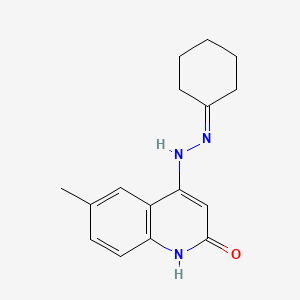
2-Chloro-3-ethyl-6-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-ethyl-6-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro, ethyl, and nitro substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine . The reaction conditions often include refluxing in ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency .
化学反应分析
Types of Reactions
2-Chloro-3-ethyl-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-3-ethyl-6-nitroquinoline.
Reduction: Formation of 2-chloro-3-ethyl-6-aminoquinoline.
Oxidation: Formation of 2-chloro-3-carboxy-6-nitroquinoline.
科学研究应用
2-Chloro-3-ethyl-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with biological macromolecules.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-ethyl-6-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and ethyl groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-Chloro-6-nitroquinoline: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-6-nitroquinoline: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-3-methyl-6-nitroquinoline: Similar structure but with a methyl group instead of an ethyl group, potentially altering its reactivity and biological effects.
Uniqueness
2-Chloro-3-ethyl-6-nitroquinoline is unique due to the combination of chloro, ethyl, and nitro substituents on the quinoline ring. This unique combination enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .
属性
CAS 编号 |
610320-22-4 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC 名称 |
2-chloro-3-ethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-7-5-8-6-9(14(15)16)3-4-10(8)13-11(7)12/h3-6H,2H2,1H3 |
InChI 键 |
ZMAMZUFPIWZXQR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)



